REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]2[N:13]=[CH:12][NH:11][C:10]=2[CH:14]=1)=O)C.O.[NH2:16][NH2:17]>C(O)C>[NH:11]1[C:10]2[CH:14]=[C:6]([C:4]([NH:16][NH2:17])=[O:3])[CH:7]=[CH:8][C:9]=2[N:13]=[CH:12]1 |f:1.2|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=CC2=C(NC=N2)C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 4 h
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
the ethyl alcohol was evaporated under reduced pressure and water
|
Type
|
ADDITION
|
Details
|
was added to the residual solution
|
Type
|
CUSTOM
|
Details
|
to isolate a solid
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC2=C1C=C(C=C2)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.9 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |